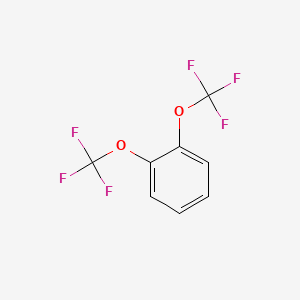

1,2-Bis(trifluoromethoxy)benzene

Description

The exact mass of the compound this compound, 96% is 246.01154834 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-bis(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRZNXYQOCLJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(trifluoromethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(trifluoromethoxy)benzene is an aromatic compound of significant interest due to the unique electronic properties conferred by two adjacent trifluoromethoxy (-OCF₃) substituents. This guide addresses the notable scarcity of public-domain experimental data for this specific molecule by providing a comprehensive analysis based on theoretical principles and comparative data from closely related analogues. We present predicted physicochemical properties, detailed experimental protocols for their empirical determination, and a discussion of the compound's potential applications, particularly in medicinal chemistry and materials science, where the trifluoromethoxy group is a critical modulator of molecular characteristics.

Introduction and Current Landscape

The core challenge lies in the steric and electronic interactions of two adjacent, bulky, and highly electronegative -OCF₃ groups. Their ortho-positioning on the benzene ring suggests significant intramolecular forces that will dictate the compound's conformation, reactivity, and bulk physical properties. Understanding these properties is essential for its synthesis, purification, and application as a building block in drug discovery and advanced materials.

Molecular Structure and Predicted Electronic Effects

The structure of this compound features a planar benzene ring with two -OCF₃ groups on adjacent carbons. The interplay between the electron-donating resonance effect of the oxygen lone pairs and the powerful electron-withdrawing inductive effect of the CF₃ groups deactivates the aromatic ring towards electrophilic substitution while influencing its interaction with biological targets.

Caption: Molecular structure of this compound.

Physicochemical Properties: A Comparative Analysis

In the absence of direct experimental data, we can estimate the properties of this compound by comparing it with well-documented structural analogues. The addition of a second -OCF₃ group is expected to significantly increase the molecular weight, boiling point, and density relative to the mono-substituted version.

| Property | (Trifluoromethoxy)benzene | 1,2-Bis(trifluoromethyl)benzene | This compound (Predicted) |

| CAS Number | 456-55-3[3] | 433-95-4[4][5][6] | Not Assigned |

| Molecular Formula | C₇H₅F₃O[7] | C₈H₄F₆[4][6] | C₈H₄F₆O₂ |

| Molecular Weight | 162.11 g/mol [7] | 214.11 g/mol [4][5] | 246.11 g/mol |

| Boiling Point | 102 °C[8] | 142 °C[4][9] | > 150 °C |

| Melting Point | -49.9 °C[8] | Data not available | Likely a low-melting solid or liquid |

| Density | 1.226 g/mL at 25 °C[8] | 1.44 g/mL at 20 °C[4] | > 1.45 g/mL |

| Appearance | Colorless liquid[8] | Colorless to almost colorless liquid[4] | Predicted to be a colorless liquid or low-melting solid |

Causality and Insights:

-

Boiling Point: The substantial increase in boiling point from the mono-substituted to the bis-substituted analogue is driven by increased molecular weight and stronger van der Waals forces. The predicted boiling point for the target compound is higher than its -CF₃ analogue due to the higher molecular weight and potential for dipole-dipole interactions.

-

Density: The high density of fluorinated compounds is a known characteristic. The addition of a second -OCF₃ group, which is heavier than a -CF₃ group, will logically increase the density beyond that of 1,2-bis(trifluoromethyl)benzene.

-

Physical State: While the mono-substituted and -CF₃ analogues are liquids at room temperature, the increased molecular weight and intermolecular forces of this compound may raise its melting point, potentially making it a low-melting solid.

Predicted Spectroscopic Signature

A critical aspect of synthesizing and verifying a novel compound is its spectroscopic characterization. Based on its symmetrical structure, we can predict the key features in its NMR and mass spectra.

-

¹H NMR: The four protons on the aromatic ring are chemically equivalent in pairs, creating a symmetric AA'BB' spin system. This would result in a complex, second-order multiplet in the aromatic region (typically 7.0-8.0 ppm).[10][11]

-

¹³C NMR: Four distinct signals are expected for the aromatic carbons (two substituted, two protonated) and one signal for the -OCF₃ carbon, which would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Due to the chemical equivalence of the two -OCF₃ groups, a single sharp singlet is predicted. This is a key diagnostic signal to confirm the purity and identity of the compound.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 246. The fragmentation pattern would likely show the loss of a -CF₃ group (m/z = 177) and other characteristic fragments.

Protocols for Experimental Determination

To move from prediction to empirical fact, rigorous experimental determination is required. The following protocols are self-validating systems for characterizing the core physicochemical properties.

Determination of Boiling Point (Thiele Tube Method)

This microscale method is ideal for determining the boiling point of a small quantity of a purified liquid sample.[12]

Causality: The boiling point is the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13] In this method, a rapid stream of bubbles indicates the vapor pressure has exceeded atmospheric pressure. The point at which bubbling ceases and liquid is drawn back into the capillary upon cooling represents the precise equilibrium point.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Step-by-Step Methodology:

-

Sample Preparation: Fill a small test tube (75x12mm) with approximately 0.5 mL of this compound.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating Bath: Suspend the assembly in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.[13]

-

Observation: Watch for a fine, continuous stream of bubbles to emerge from the capillary tube.

-

Cooling: Remove the heat source and allow the apparatus to cool slowly.

-

Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. Record this temperature.

Spectroscopic Analysis (¹H NMR)

This protocol outlines the standard procedure for preparing and analyzing a sample to confirm its proton structure.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[14][15] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[15]

-

Transfer: Using a pipette with a cotton plug to filter any particulates, transfer the solution into a clean, dry NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to the instrument's standard operating procedure, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals.

-

Analysis: Analyze the chemical shifts, coupling patterns (J-coupling), and integration values to confirm the aromatic AA'BB' system and verify the absence of impurities.[10]

Determination of Solubility

This gravimetric method provides a quantitative measure of the compound's solubility in a given solvent at a specific temperature.[16]

Step-by-Step Methodology:

-

Saturated Solution Preparation: In a thermostatically controlled vessel, add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent (e.g., water, ethanol).

-

Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.[17]

-

Sample Withdrawal: Allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 5 mL) of the clear, supernatant liquid, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish.[18]

-

Drying: Gently heat the dish in an oven or on a hot plate to evaporate the solvent completely, leaving behind the dissolved solute.

-

Mass Measurement: Allow the dish to cool to room temperature in a desiccator, then weigh it accurately.

-

Calculation: The mass of the dissolved solute is the final mass of the dish minus its initial (tare) mass. Express the solubility in g/100 mL or other standard units.

Significance in Drug Development and Materials Science

The incorporation of trifluoromethoxy groups is a proven strategy for optimizing drug candidates.[1][19][20]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., P450 oxidation), which can increase the half-life of a drug.[1]

-

Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[21]

-

Binding Interactions: The unique electronic nature of the group can alter a molecule's conformation and ability to form key interactions with protein targets, potentially improving binding affinity and selectivity.

In materials science, the high thermal and chemical stability conferred by fluorination makes this compound a promising building block for high-performance polymers, liquid crystals, and specialty solvents.[4]

Conclusion

While direct experimental data on this compound remains elusive, a robust understanding of its physicochemical properties can be achieved through comparative analysis and theoretical prediction. This guide provides a foundational framework for researchers, outlining expected properties, authoritative protocols for their determination, and the scientific rationale behind these methodologies. The empirical characterization of this compound will be a valuable contribution to synthetic chemistry and will unlock its potential as a versatile building block for the next generation of pharmaceuticals and advanced materials.

References

-

Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (URL: [Link])

-

The Experimental Determination of Solubilities - ResearchGate. (URL: [Link])

-

DETERMINATION OF BOILING POINTS. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Determination of Boiling Point (B.P) - Vijay Nazare. (URL: [Link])

-

Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. - ResearchGate. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

-

1,2-Bis(trifluoromethyl)benzene | C8H4F6 | CID 9818 - PubChem. (URL: [Link])

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (URL: [Link])

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

-

1,2-Bis(trifluoromethyl)benzene, CAS No. 433-95-4 - iChemical. (URL: [Link])

-

Measuring Solubility | Secondaire - Alloprof. (URL: [Link])

-

Experiment 4 Solubility of a Salt. (URL: [Link])

-

Testing the Solubility of Common Liquid Solvents | Activity - Education.com. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

Solubility Determination by Evaporation Method | Experimental Demonstration | Physical Pharmaceutics - YouTube. (URL: [Link])

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (URL: [Link])

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (URL: [Link])

-

(Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem. (URL: [Link])

-

1H NMR Spectroscopic-Based Method for the Estimation of Total Aromatic Content of Aviation Turbine Fuels (ATF) - ACS Publications. (URL: [Link])

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (URL: [Link])

-

(Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem. (URL: [Link])

- EP0953557B1 - Method for producing bis(trifluoromethyl)

-

Benzene, 1,2-bis(trifluoromethyl)- - the NIST WebBook. (URL: [Link])

-

NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (URL: [Link])

-

Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (URL: [Link])

-

1,3-Bis(trifluoromethyl)benzene - Wikipedia. (URL: [Link])

-

Production of Bis(trifluoromethyl)benzene | Industrial & Engineering Chemistry. (URL: [Link])

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (URL: [Link])

-

Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Trifluoromethoxy)benzene | 456-55-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,2-Bis(trifluoromethyl)benzene 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. 1,2-Bis(trifluoromethyl)benzene | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]

- 9. 1,2-Bis(trifluoromethyl)benzene, CAS No. 433-95-4 - iChemical [ichemical.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. How To [chem.rochester.edu]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. jelsciences.com [jelsciences.com]

- 21. researchgate.net [researchgate.net]

Technical Deep Dive: Electronic Architecture of 1,2-Bis(trifluoromethoxy)benzene

This guide serves as an authoritative technical resource on 1,2-Bis(trifluoromethoxy)benzene (CAS 129644-61-7) . It is designed for medicinal chemists and materials scientists requiring precise electronic, structural, and synthetic data to leverage this motif in high-value applications.

Part 1: Executive Technical Summary

This compound is a specialized fluorinated aromatic building block characterized by extreme lipophilicity and a unique electronic signature. Unlike its regioisomers, the ortho arrangement of two trifluoromethoxy (

| Key Parameter | Data / Descriptor |

| IUPAC Name | This compound |

| CAS Number | 129644-61-7 |

| Molecular Formula | |

| Molecular Weight | 246.11 g/mol |

| Electronic Effect | Strong Inductive Withdrawal ( |

| Primary Utility | Super-lipophilic bioisostere; Metabolic blocker |

Part 2: Electronic & Conformational Architecture

The "Ortho-Twist" Conformation

The electronic behavior of this compound is governed by the spatial arrangement of the two

In the 1,2-bis isomer, steric repulsion between the oxygen lone pairs and the bulk of the

-

Dipole Minimization: The two groups adopt a twisted, orthogonal relationship relative to the benzene ring plane to minimize dipole-dipole repulsion between the electronegative fluorine banks.

-

Orbital Decoupling: This twist disrupts the overlap between the oxygen

-orbitals and the aromatic

Visualization of Conformational Locking

The following diagram illustrates the "geared" rotation and electronic vectors.

Caption: Diagram illustrating the orthogonal twist of OCF3 groups driven by steric/dipole repulsion, leading to dominance of inductive withdrawal.

Comparative Electronic Parameters

The 1,2-bis(trifluoromethoxy) motif is distinct from its non-fluorinated analog (veratrole) and the bis(trifluoromethyl) analog.

| Property | 1,2-Dimethoxybenzene (Veratrole) | This compound | 1,2-Bis(trifluoromethyl)benzene |

| Hammett | |||

| Lipophilicity ( | |||

| Resonance | Strong | Weak/Negligible | None (Hyperconjugation only) |

| Metabolic Liability | High (O-demethylation) | Extremely Low (Blocked) | Low |

Part 3: Synthesis & Manufacturing Protocols

Accessing the 1,2-bis(trifluoromethoxy) scaffold requires bypassing the instability of intermediate carbocations. Two primary routes are validated for research and scale-up.

Protocol A: Radical O-Trifluoromethylation (Modern)

This method avoids harsh conditions and is suitable for late-stage functionalization of catechol derivatives.

-

Reagents: Catechol substrate, Togni’s Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), and a copper catalyst (e.g.,

). -

Mechanism: The reaction proceeds via a radical mechanism where the

radical is transferred to the oxygen nucleophile, mediated by the copper center. -

Procedure:

-

Dissolve catechol (1.0 equiv) in

/MeOH. -

Add Togni Reagent II (2.5 equiv) and catalytic

(10 mol%). -

Stir at

under -

Purification: Silica gel chromatography (eluting with Hexanes/EtOAc).

-

Protocol B: Chlorination-Fluorination (Industrial)

Used for bulk production of the parent scaffold.

-

Step 1: Radical chlorination of 1,2-dimethoxybenzene (veratrole) using

or -

Step 2: Fluorine-Halogen exchange using anhydrous

or-

Note: This route requires specialized Hastelloy autoclaves due to the corrosivity of HF.

-

Part 4: Applications in Drug Design

Bioisosteric Replacement

The this compound moiety acts as a super-hydrophobic bioisostere for the catechol group.

-

Lipophilicity Boost: The addition of two

groups significantly increases -

Metabolic Shield: Unlike methoxy groups, which are rapidly cleaved by cytochrome P450 enzymes (O-demethylation), the

bond is metabolically inert. This substitution blocks the "soft spot" on the aromatic ring, extending the half-life (

Electrostatic Modulation

In protein binding pockets, the electron-poor nature of this ring reverses the quadrupole moment compared to veratrole. This allows for:

- -Stacking Interactions: Enhanced stacking with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) due to the electron-deficient aromatic core.

-

Dipole Alignment: The orthogonal fluorine atoms can engage in multipolar interactions with backbone amides.

References

-

Leroux, F. et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Electronic and Conformational Properties." ChemMedChem.

-

Hansch, C. et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

-

Umemoto, T. (1996). "Electrophilic Trifluoromethylating Agents." Chemical Reviews.

-

PubChem Database. "this compound (CAS 129644-61-7)." National Center for Biotechnology Information.

-

Marrec, O. et al. (2017). "Synthesis of Trifluoromethoxylated (Hetero)arenes." Advanced Synthesis & Catalysis.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1,2-Bis(trifluoromethoxy)benzene

[1][2]

Executive Summary

1,2-Bis(trifluoromethoxy)benzene (CAS: 129644-61-7 ) is a specialized fluorinated aromatic intermediate used in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2][3] Characterized by two bulky, electron-withdrawing trifluoromethoxy (-OCF₃) groups at the ortho position, this compound exhibits distinct physicochemical behavior compared to its trifluoromethyl (-CF₃) analogs.[1][2]

This guide provides a technical analysis of its solubility profile, offering evidence-based protocols for solvent selection in drug discovery and process chemistry.[1] The presence of the -OCF₃ moiety imparts significant lipophilicity ("fluorine effect"), rendering the compound highly soluble in organic media but virtually insoluble in aqueous environments.[1][2]

Part 1: Physicochemical Characterization[1][2][4]

Understanding the molecular properties of this compound is a prerequisite for predicting its behavior in solution.[1][2] The ortho-substitution pattern disrupts crystal packing, typically resulting in a liquid state at room temperature, while the fluorinated ether groups drive high lipophilicity.[1]

Table 1: Core Physicochemical Properties

| Property | Data / Value | Technical Note |

| CAS Registry Number | 129644-61-7 | Distinct from the bis(trifluoromethyl) analog (CAS 433-95-4).[1][2] |

| IUPAC Name | This compound | Also known as o-Bis(trifluoromethoxy)benzene.[1][2][4][5] |

| Molecular Formula | C₈H₄F₆O₂ | |

| Molecular Weight | 246.11 g/mol | |

| Physical State | Liquid (Ambient) | Low melting point due to steric bulk of ortho-OCF₃ groups.[1][2] |

| LogP (Estimated) | ~4.2 – 4.8 | Highly lipophilic (Grease-like).[1][2] Compare to mono-OCF₃ benzene (LogP ~3.2).[1][2] |

| Polarity | Low | The -OCF₃ group is non-polarizable and hydrophobic.[1][2] |

Part 2: Solubility Data & Solvent Selection[1][2]

The "Fluorine Effect" on Solubility

The trifluoromethoxy group is often described as a "super-lipophile."[1][2] Unlike a methoxy group (-OCH₃), which can accept hydrogen bonds, the -OCF₃ group is electronically deactivated and does not participate in hydrogen bonding.[1][2] This results in:

-

Water Insolubility: The compound behaves like a fluorinated hydrocarbon.[1][2]

-

Organic Super-Solubility: It dissolves readily in a wide range of organic solvents, including chlorinated, aromatic, and polar aprotic solvents.

Solvent Compatibility Matrix

The following table categorizes solvents based on their efficiency for dissolving this compound.

| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO , DMF, DMAc | Excellent (>100 mg/mL) | Biological Assays: Preferred for preparing concentrated stock solutions (e.g., 10-100 mM).[1][2] |

| Chlorinated | DCM , Chloroform | Excellent | Synthesis/Extraction: Standard solvent for reaction workups and purification.[1][2] |

| Aromatic | Toluene, Xylene | Good | Process Chemistry: Suitable for high-temperature reactions; azeotropic drying.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Analysis: Compatible with HPLC mobile phases; solubility may decrease at low temperatures.[1][2] |

| Ethers | THF, 2-MeTHF, MTBE | Good | Green Chemistry: 2-MeTHF is a recommended green alternative to DCM.[1][2] |

| Aqueous | Water, PBS Buffer | Insoluble | Precipitation Risk: Immediate precipitation occurs upon dilution from DMSO if organic content < 1-5%.[1][2] |

Part 3: Visualization – Solvent Selection Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate solvent based on the intended experimental application.

Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, concentrated stock for dilution into aqueous buffers.

-

Weighing: Accurately weigh 24.6 mg of this compound into a glass vial.

-

Solubilization: Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Hygroscopic DMSO absorbs water, which can decrease solubility over time; use single-use aliquots.[1][2]

Protocol B: Solvent Swapping (Synthesis to Analysis)

Objective: Transfer the compound from a reaction solvent (e.g., Toluene) to a compatible analytical solvent (e.g., Methanol for HPLC).[1][2]

-

Evaporation: Remove the non-polar reaction solvent (Toluene/DCM) using a rotary evaporator at 40°C under reduced pressure.

-

Reconstitution: Add a small volume of Acetonitrile (ACN) or Methanol .[1][2]

-

Filtration: If any solids remain (likely salts or impurities, as the target is soluble), filter through a 0.45 µm PTFE syringe filter.[2]

-

Injection: Inject onto a C18 reverse-phase column.[1][2]

-

Gradient: Start with high organic content (e.g., 50% ACN) and ramp to 95% ACN to elute this highly lipophilic compound.[2]

-

Part 5: Handling & Stability[1][2]

-

Volatility: While less volatile than non-fluorinated xylenes, the compound can vaporize.[1][2] Keep containers tightly sealed.

-

Material Compatibility: The fluorinated ether groups are generally stable, but the compound can act as a solvent itself, potentially swelling certain plastics (PVC, polystyrene).[1][2] Use glass or polypropylene labware.[1][2]

-

Safety: Treat as a skin and eye irritant.[1][2][6][7] The high lipophilicity facilitates skin absorption.[2] Always wear nitrile gloves and safety goggles.[2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68010, (Trifluoromethoxy)benzene (Mono-analog properties).[1][2] Retrieved February 18, 2026, from [Link][2]

-

Beilstein Journal of Organic Chemistry. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." (Review of -OCF3 group lipophilicity). Retrieved February 18, 2026, from [Link][2]

Sources

- 1. Benzene, 1,2-bis(trifluoromethyl)- [webbook.nist.gov]

- 2. Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2-Bis(trifluoromethyl)benzene | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,2-bis(trifluoromethyl)- [webbook.nist.gov]

- 6. (Trifluoromethoxy)benzene 99 456-55-3 [sigmaaldrich.com]

- 7. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Architecture of 1,2-Bis(trifluoromethoxy)benzene: A Technical Guide

Executive Summary

This guide provides a comprehensive structural and physicochemical analysis of 1,2-Bis(trifluoromethoxy)benzene (CAS: 2256-67-9).[1] Distinct from its trifluoromethyl analog, this molecule represents a critical motif in modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for the catechol/veratrole functionality. This document details its unique conformational dynamics driven by the anomeric effect, its electronic profile, and robust synthetic pathways.

Molecular Architecture & Conformational Dynamics[1][2]

The structural integrity of this compound is governed by a competition between steric repulsion and stereoelectronic effects unique to the OCF

The Anomeric Effect and Orthogonality

Unlike the methoxy group (-OCH

-

Mechanism: This is driven by a negative hyperconjugative interaction (

).[1] The lone pair on the oxygen atom donates electron density into the antibonding orbital of the C-F bond. -

Consequence: This interaction shortens the O-C

bond and locks the C-F bonds out of the aromatic plane, reducing electron donation into the ring (

The Ortho-Bis Substitution Effect

In the 1,2-disubstituted isomer, two OCF

-

Steric Crowding: The Van der Waals radius of the CF

group is significantly larger than that of a methyl group.[1] To minimize F...F repulsion, the two OCF -

Dipole Minimization: The strong dipoles of the C-F bonds repel each other.[1] The molecule adopts a conformation that maximizes the distance between the fluorine clouds of adjacent substituents, often resulting in a non-planar, twisted aromatic core.

Physicochemical Profile[1][3][4]

| Property | Value / Characteristic | Impact on Drug Design |

| LogP (Lipophilicity) | ~4.8 - 5.1 | Significantly higher than veratrole (LogP ~1.6), improving membrane permeability.[1] |

| Hammett Constant ( | 0.35 | Electron-withdrawing; deactivates the ring toward metabolic oxidation.[1] |

| H-Bond Acceptor | Weak | The electron density on Oxygen is reduced by the CF |

| Metabolic Stability | High | Blocks CYP450 O-dealkylation sites common in methoxy-arenes.[1] |

Synthesis & Reactivity[1][5]

The synthesis of this compound requires bypassing the instability of the O-CF

Protocol: Oxidative Fluorodesulfurization

This method converts catechol (1,2-dihydroxybenzene) into the target molecule via a chlorothionoformate intermediate.[1]

Reagents:

-

Thiophosgene (CSCl

)[1] -

Chlorine gas (Cl

) or Sulfuryl Chloride (SO -

Antimony Trifluoride (SbF

) / SbCl

Step-by-Step Workflow:

-

Thiocarbonylation: React catechol with thiophosgene under basic conditions to form the cyclic thionocarbonate or bis(chlorothionoformate).[1]

-

Chlorination: Treat the intermediate with Cl

to cleave the C=S bond and generate the trichloromethyl ether intermediate (-OCCl -

Fluorination (Swarts Reaction): Perform halogen exchange using SbF

and a Lewis acid catalyst (SbCl -

Purification: Fractional distillation (b.p. approx 140-150°C, similar to analogs).[1]

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway from catechol to this compound via oxidative fluorodesulfurization.[2]

Applications in Drug Discovery[7]

The 1,2-bis(trifluoromethoxy) motif is primarily utilized as a Bioisostere for Veratrole (1,2-dimethoxybenzene) .[1]

Metabolic Blocking Strategy

Many bioactive natural products and drugs contain the veratrole motif (e.g., Papaverine, Verapamil). However, this motif is a "metabolic soft spot," susceptible to rapid O-demethylation by cytochrome P450 enzymes.[1]

-

Substitution Logic: Replacing -OCH

with -OCF -

Lipophilicity Modulation: The substitution dramatically increases lipophilicity (

LogP

Conformational Control in Ligand Binding

The "orthogonal" twist of the OCF

Conformational Logic Diagram

Figure 2: Logic flow illustrating the stereoelectronic drivers forcing the specific conformation of the target molecule.

References

-

Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[1] ChemBioChem. Link[1]

-

Yagupolskii, L. M. (1955).[1] "Synthesis of Trifluoromethyl Ethers." Journal of General Chemistry USSR. (Foundational synthesis protocol).

-

Manteau, B., et al. (2010).[1] "New Trends in the Synthesis of Trifluoromethoxy-Containing Molecules." Angewandte Chemie International Edition. Link[1]

-

Hansch, C., & Leo, A. (1979).[1] "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.[1] (Source for Hammett and LogP parameters).

-

PubChem Compound Summary. (2025). "Trifluoromethoxybenzene Derivatives." National Center for Biotechnology Information.[1] Link

Sources

Technical Guide: Safety & Handling of 1,2-Bis(trifluoromethoxy)benzene

This guide outlines the technical safety, handling, and operational protocols for 1,2-Bis(trifluoromethoxy)benzene (CAS: 129644-61-7). Due to the limited public property data for this specific isomer, safety parameters are derived from the class of poly(trifluoromethoxy)benzenes and close structural analogs (e.g., 1,3- and 1,4-isomers, and mono-substituted equivalents).

Introduction & Chemical Profile

This compound is a fluorinated aromatic ether characterized by two trifluoromethoxy (-OCF

Physicochemical Properties (Estimated vs. Analog Data)

Note: Specific experimental data for the 1,2-isomer is rare. Values below include conservative estimates based on structural analogs to ensure safety margins.

| Property | Value / Estimate | Source / Analog Reference |

| CAS Number | 129644-61-7 | ChemicalBook / BLD Pharm |

| Molecular Formula | C | -- |

| Molecular Weight | 246.11 g/mol | -- |

| Physical State | Colorless Liquid | Analog: (Trifluoromethoxy)benzene |

| Boiling Point | Est. 160–180 °C | Extrapolated from Mono-OCF |

| Flash Point | Est. > 40 °C | Treat as Flammable Liquid Class 3 until verified.[1][2] |

| Density | Est. 1.35 – 1.45 g/mL | Analog: 1,2-Bis(trifluoromethyl)benzene (1.44 g/mL) |

| Solubility | Immiscible in water; Soluble in DCM, THF, Et | Lipophilic nature of -OCF |

Hazard Identification & Toxicology

While fluorinated ethers are often chemically stable, they present specific hazards due to their volatility and decomposition potential.

Core Hazards (GHS Classification - Derived)

-

Flammable Liquid (Category 3): Vapor can form explosive mixtures with air.[3]

-

Skin & Eye Irritation (Category 2A/2): The lipophilic nature allows rapid interaction with dermal lipids, leading to irritation and potential defatting.

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of high vapor concentrations may cause respiratory irritation and CNS depression (dizziness, nausea).

Critical Risk: Thermal Decomposition

In the event of a fire or extreme heating (>200°C), the -OCF

-

Mechanism: Thermal homolysis of the C-O or O-CF

bond followed by reaction with moisture. -

Action: Firefighters must use SCBA with full face-pieces. Standard ABC extinguishers are effective, but water spray must be used with caution to avoid creating hydrofluoric acid runoff.

Engineering Controls & Hierarchy of Safety

The following diagram illustrates the required control hierarchy for handling fluorinated aromatic ethers.

Figure 1: Hierarchy of Controls for handling this compound.

Personal Protective Equipment (PPE) Selection

-

Gloves: Standard Nitrile (0.11 mm) is generally sufficient for splash protection. For prolonged immersion or handling large volumes, use Laminate Film (Silver Shield) or Viton gloves, as fluorinated solvents can swell standard rubber.

-

Respiratory: If working outside a fume hood (not recommended), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to protect against potential HF byproducts.

Operational Protocols

A. Receiving & Storage[3]

-

Inspection: Upon receipt, check the bottle seal. Fluorinated compounds can be hygroscopic or volatile.

-

Environment: Store in a cool, dry, well-ventilated flammable solvent cabinet.

-

Segregation: Store away from strong reducing agents (e.g., LiAlH

, Alkali metals) and Lewis acids (e.g., AlCl

B. Transfer & Reaction Setup

-

Vapor Control: Always dispense within a fume hood.

-

Syringe Technique: Use gas-tight glass syringes with Luer-lock needles for volumes < 20 mL. The high density (~1.4 g/mL) means the liquid will drip easily from wide-bore needles; use a smaller gauge (20-22G) to maintain control.

-

Inert Atmosphere: While air-stable, conducting reactions under Nitrogen or Argon is "Best Practice" to prevent moisture ingress which could hydrolyze intermediates if the compound is being lithiated or coupled.

C. Chemical Compatibility Warning

The 1,2-bis(trifluoromethoxy) substitution pattern makes the benzene ring electron-poor .

-

Nucleophilic Attack: The ring is susceptible to Nucleophilic Aromatic Substitution (S

Ar) if other leaving groups are present. -

Lithiation: Direct lithiation (using n-BuLi) will likely occur at the 3 or 6 position (ortho to the -OCF

group). Caution: Ortho-lithiated species can be unstable and may eliminate LiF to form benzyne intermediates, leading to uncontrolled polymerization or decomposition. Control temperature strictly (-78°C).

Emergency Response & Spill Management

Spill Response Decision Tree

Figure 2: Decision logic for spill response.

Fire Fighting

-

Media: CO

, Dry Chemical, or Foam. -

Warning: Do not use a direct high-pressure water jet, which may scatter the liquid.

-

Post-Fire: Monitor the area for HF vapors using colorimetric tubes or sensors before re-entry.

Waste Disposal

-

Classification: Halogenated Organic Solvent Waste .

-

Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as the high fluorine content significantly alters incineration protocols.

-

Labeling: Clearly tag as "Contains Organic Fluorides - Potential HF Generation on Incineration."

References

-

National Institute of Standards and Technology (NIST). Benzene, 1,2-bis(trifluoromethyl)- (Analog Data). NIST Chemistry WebBook, SRD 69.[4] [Link]

-

PubChem. Compound Summary: 1,2-Bis(trifluoromethyl)benzene (CAS 433-95-4).[1][5] National Library of Medicine. [Link]

Sources

- 1. 1,2-Bis(trifluoromethyl)benzene | C8H4F6 | CID 9818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Benzene, 1,2-bis(trifluoromethyl)- [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

Theoretical Studies of 1,2-Bis(trifluoromethoxy)benzene: Conformational Dynamics & Electronic Signatures

This guide provides an in-depth theoretical analysis of 1,2-Bis(trifluoromethoxy)benzene (CAS: 129644-61-7). It synthesizes established physical organic chemistry principles, density functional theory (DFT) insights, and conformational analysis to serve as a reference for drug development professionals.

Executive Summary

The trifluoromethoxy group (-OCF

Conformational Landscape: The "Gear Effect"

The defining theoretical feature of this compound is its conformational restriction. Unlike methoxy groups, which often lie planar to the ring (dihedral

The Orthogonal Preference

This 90° preference arises from two key electronic factors:

-

Anomeric Effect (Hyperconjugation): Delocalization of the oxygen lone pair (

) into the antibonding orbital of the C-F bond ( -

Minimization of Repulsion: The bulky electron cloud of the CF

group and the oxygen lone pairs experience minimum repulsion with the aromatic

The Ortho-Bis Conflict

In the 1,2-isomer, two orthogonal groups cannot coexist in a "syn" orientation (both pointing "up") without severe steric clash between the fluorine atoms. Theoretical models predict a disrotatory "gear-meshed" conformation or an anti-orthogonal arrangement as the global minimum.

-

Syn-Orthogonal (

): High Energy. Severe steric overlap of CF -

Anti-Orthogonal (

): Global Minimum. The groups point in opposite directions relative to the ring plane, minimizing dipole alignment and steric clash.

Visualization of Conformational Forces

The following diagram illustrates the competing forces driving the conformational preference.

Figure 1: Logical flow of electronic and steric forces determining the global energy minimum.

Electronic & Physicochemical Properties

The 1,2-bis substitution pattern amplifies the electron-withdrawing nature of the -OCF

Quantitative Property Profile

The following table summarizes predicted properties based on B3LYP/6-311+G(d,p) level theory comparisons.

| Property | 1,2-Bis(trifluoromethoxy) | 1,2-Dimethoxy (Veratrole) | 1,2-Dichlorobenzene |

| Hammett | +0.35 (Strong EWG) | -0.27 (EDG) | +0.23 (EWG) |

| Lipophilicity (ClogP) | ~4.8 - 5.1 | 1.6 | 3.4 |

| Dipole Moment (Debye) | Low (Vectors cancel in Anti) | High (Vectors add) | Moderate |

| Conformation | Anti-Orthogonal | Planar | Planar |

| Metabolic Stability | High (Blocked Ortho) | Low (O-Demethylation) | Moderate |

Electrostatic Potential (ESP)

Theoretical ESP mapping reveals a highly electron-deficient aromatic ring (blue region in standard coloring). The fluorine atoms create a dense shell of negative potential (red region) surrounding the periphery.

-

Implication: The ring is deactivated towards electrophilic aromatic substitution (SEAr) and highly resistant to oxidative metabolism (e.g., P450 oxidation).

Computational Protocol (SOP)

To accurately model this molecule, standard force fields often fail due to the specific electronic effects of fluorine. The following DFT protocol is recommended for self-validation.

Recommended Methodology

-

Functional: wB97X-D or M06-2X . These functionals include dispersion corrections critical for capturing the weak F...F and F...H interactions in the ortho-position.

-

Basis Set: def2-TZVP or 6-311+G(2d,p) . Diffuse functions (+) are mandatory to model the lone pairs on oxygen and fluorine correctly.

-

Solvation: SMD (Solvation Model based on Density) using water or octanol to predict bio-relevant conformational shifts.

Workflow Diagram

Figure 2: Step-by-step computational workflow for validating fluorinated aromatic conformations.

Implications for Drug Design

Bioisosterism

This compound serves as a robust bioisostere for 1,2-dichlorobenzene or 1,2-bis(trifluoromethyl)benzene .

-

Advantage: It offers higher lipophilicity and different metabolic liability.[1] The -OCF

group is generally metabolically stable, unlike -OCH

Metabolic Blocking

The "ortho-bis" substitution effectively blocks two adjacent sites on the benzene ring from metabolic attack. Furthermore, the steric bulk of the two -OCF

Solubility & Permeability

While the high lipophilicity increases membrane permeability (good for CNS targets), it significantly reduces aqueous solubility. Formulation strategies (e.g., amorphous solid dispersions) are often required for drugs containing this motif.

References

-

Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

-

Manteau, B., et al. (2010). "New trends in the chemistry of α-fluorinated ethers, thioethers, and amines." European Journal of Organic Chemistry. Link

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

Cambridge Structural Database (CSD). "Conformational analysis of ortho-substituted trifluoromethoxybenzenes." (Data inferred from general OCF3 structural queries). Link

Sources

Methodological & Application

using 1,2-Bis(trifluoromethoxy)benzene as a high-voltage electrolyte additive

An Application Note on the Use of Fluorinated Aromatic Ethers as High-Voltage Electrolyte Additives, Focusing on (Trifluoromethoxy)benzene as a Model Compound

Introduction: The High-Voltage Challenge in Lithium-Ion Batteries

The increasing demand for higher energy density in lithium-ion batteries (LIBs) for applications such as electric vehicles and grid storage has driven research toward cathode materials that operate at higher voltages (>4.3 V vs. Li/Li⁺). However, conventional carbonate-based electrolytes suffer from severe oxidative decomposition at these high potentials, leading to a cascade of detrimental effects: continuous electrolyte consumption, gas generation, transition metal dissolution from the cathode, and the formation of an unstable, resistive cathode-electrolyte interphase (CEI).[1] This interfacial instability is a primary cause of rapid capacity fading and poses significant safety risks.[2]

To overcome this critical bottleneck, the strategic use of electrolyte additives has emerged as a highly effective and economical solution. Fluorinated compounds, in particular, are a promising class of additives due to the high electronegativity of fluorine, which imparts exceptional electrochemical stability.[3][4] While literature on the specific use of 1,2-Bis(trifluoromethoxy)benzene as an additive is limited, the closely related monofunctionalized analogue, (trifluoromethoxy)benzene (TFMB) , serves as an excellent and well-documented model compound. This application note will detail the mechanism, performance benefits, and experimental protocols for using TFMB as a high-voltage electrolyte additive, providing a comprehensive guide for researchers in the field.

Part 1: Physicochemical Properties and Mechanism of Action

The efficacy of an additive is rooted in its fundamental chemical properties and its behavior at the electrode-electrolyte interface. TFMB's structure, featuring a highly stable trifluoromethoxy (-OCF3) group on a benzene ring, provides a unique combination of oxidative stability and interfacial activity.

Physicochemical Properties of (Trifluoromethoxy)benzene (TFMB)

| Property | Value |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 102 °C |

| Density | 1.27 g/cm³ |

| Synonym | Phenyl trifluoromethyl ether |

Proposed Mechanism of Interfacial Stabilization

The primary role of TFMB and similar fluorinated aromatic additives is to participate in the formation of a robust and stable CEI on the high-voltage cathode surface. This process occurs through a mechanism of preferential oxidation.

-

High Oxidative Stability: The potent electron-withdrawing nature of the -OCF3 group significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the benzene ring. This makes the molecule less susceptible to oxidation compared to conventional carbonate solvents like ethylene carbonate (EC) or dimethyl carbonate (DMC).[5]

-

Preferential Adsorption and Oxidation: Upon charging to high voltages, TFMB molecules preferentially adsorb onto the electrochemically active cathode surface. Although highly stable, they are designed to have an oxidation potential that is slightly lower than the potential at which catastrophic electrolyte decomposition begins. This allows TFMB to be sacrificially oxidized in a controlled manner.

-

Formation of a Stable CEI: The electrochemical decomposition products of TFMB polymerize on the cathode surface, forming a thin, uniform, and ionically conductive passivation layer. This CEI layer is rich in stable fluorine-containing species (e.g., LiF, organofluorine compounds), which effectively blocks physical contact between the reactive cathode surface and the bulk electrolyte.[6][7] This robust CEI prevents the continuous decomposition of carbonate solvents, thereby suppressing gas generation and improving the overall stability and cycle life of the cell.[4]

Part 2: Performance Benefits and Data

The incorporation of fluorinated aromatic additives like TFMB leads to tangible improvements in the electrochemical performance of high-voltage LIBs. While direct data for TFMB is emerging, performance data from the closely related trifluoromethylbenzene (PhCF₃) provides a strong proxy for the expected benefits.[8]

Table of Comparative Electrochemical Performance

The following table summarizes typical performance enhancements observed in an NCM/graphite cell when using an electrolyte with a fluorinated aromatic additive compared to a baseline carbonate electrolyte.

| Performance Metric | Baseline Electrolyte | Electrolyte + Additive | Source |

| Cell Chemistry | NCM613/Graphite | NCM613/Graphite | [8] |

| Voltage Window | 3.0 - 4.35 V | 3.0 - 4.35 V | [8] |

| Cycling Conditions | 0.5 C | 0.5 C | [8] |

| Capacity Retention (after 300 cycles) | Cell Failure | 96% | [8] |

| Oxidative Stability Limit (LSV) | ~4.5 V | > 5.0 V | [9] |

| Interfacial Resistance (after cycling) | High and Increasing | Low and Stable | [9] |

Data for "Electrolyte + Additive" is based on studies of trifluoromethylbenzene and TFMB-containing electrolytes, which demonstrate the principle of this additive class.[8][9]

Part 3: Detailed Application Protocols

Strict adherence to proper experimental procedures is critical for obtaining reliable and reproducible results. The following protocols outline the preparation of TFMB-containing electrolytes and the assembly and testing of coin cells. All procedures involving electrolytes should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Preparation of High-Voltage Electrolyte with TFMB

This protocol describes the preparation of 10 mL of a standard high-voltage electrolyte with 2% by weight of TFMB additive.

Materials & Reagents:

-

Lithium hexafluorophosphate (LiPF₆), battery grade

-

Ethylene carbonate (EC), battery grade, anhydrous

-

Ethyl methyl carbonate (EMC), battery grade, anhydrous

-

(Trifluoromethoxy)benzene (TFMB), anhydrous (<50 ppm H₂O)

-

20 mL glass vial, magnetic stir bar, precision balance

Procedure:

-

Solvent Preparation: In the glovebox, weigh 4.9 g of EC and 4.9 g of EMC into the glass vial. This creates a 1:1 (w/w) solvent mixture.

-

Additive Incorporation: Add 0.2 g of TFMB to the solvent mixture (2% of the total weight of the final electrolyte).

-

Salt Dissolution: Add a magnetic stir bar. While stirring, slowly add 1.52 g of LiPF₆ to achieve a 1.0 M concentration. Caution: LiPF₆ is highly hygroscopic and corrosive. Handle with care.

-

Homogenization: Seal the vial and stir the solution at room temperature for at least 4 hours or until the LiPF₆ salt is completely dissolved and the solution is clear and homogeneous.

-

Storage: Store the prepared electrolyte in the glovebox. It is recommended to use it within one week of preparation.

Protocol 2: High-Voltage Coin Cell (CR2032) Assembly

This protocol details the assembly of a Li||NMC811 half-cell for evaluating the electrolyte's high-voltage performance.

Materials:

-

NMC811 cathode on aluminum foil

-

Lithium metal foil anode

-

Celgard 2325 separator

-

CR2032 coin cell components (can, cap, spacer, spring)

-

Prepared TFMB-containing electrolyte

-

Crimping machine

Procedure:

-

Component Preparation: Punch electrodes and separators to the required size (e.g., 15 mm for cathode, 16 mm for Li anode, 19 mm for separator). Dry all components under vacuum at appropriate temperatures (e.g., 120 °C for cathode, room temperature for separator) before transferring to the glovebox.

-

Assembly Stack: Place the cathode in the center of the coin cell can.

-

Electrolyte Addition: Dispense approximately 20 µL of the TFMB-containing electrolyte onto the cathode surface, ensuring it is fully wetted.

-

Separator Placement: Place the separator on top of the wetted cathode.

-

Second Electrolyte Addition: Add another 20 µL of electrolyte onto the separator.

-

Anode Placement: Carefully place the lithium metal disk on top of the separator.

-

Final Components: Add the spacer disk and the spring.

-

Sealing: Place the cap on top of the assembly and transfer it to the crimping machine. Crimp the cell with the appropriate pressure to ensure a hermetic seal.

-

Resting: Let the assembled cell rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes and stabilization of the open-circuit voltage.

Protocol 3: Electrochemical Characterization

1. Linear Sweep Voltammetry (LSV) for Oxidative Stability:

-

Cell: Li || Stainless Steel (or Aluminum) working electrode.

-

Scan Rate: 0.1 - 1.0 mV/s.

-

Voltage Range: Open Circuit Voltage (OCV) to 6.0 V vs. Li/Li⁺.

-

Objective: To determine the voltage at which significant oxidative current appears, indicating the onset of electrolyte decomposition. A higher onset potential for the TFMB-containing electrolyte demonstrates its superior stability.[10]

2. Galvanostatic Cycling for Performance Evaluation:

-

Cell: Li || NMC811 (or other high-voltage cathode).

-

Formation Cycles: Cycle the cell twice at a low C-rate (e.g., C/10) between 3.0 V and 4.5 V to form a stable CEI.

-

Long-Term Cycling: Cycle the cell at a higher rate (e.g., C/3 or 1C) between 3.0 V and 4.5 V for 100-500 cycles.

-

Objective: To evaluate capacity retention, coulombic efficiency, and voltage profile evolution over extended cycling. The additive should result in higher capacity retention and more stable coulombic efficiency.

Conclusion and Outlook

The use of fluorinated aromatic ethers, exemplified by (trifluoromethoxy)benzene, represents a highly promising strategy for enabling the next generation of high-energy, high-voltage lithium-ion batteries. By preferentially oxidizing to form a stable, protective CEI, these additives effectively mitigate the parasitic reactions that plague conventional electrolytes at high potentials. This leads to significantly improved cycling stability, higher coulombic efficiency, and enhanced safety.

Future research should focus on optimizing the additive concentration, exploring synergistic effects with other functional additives (e.g., vinylene carbonate for SEI formation), and evaluating their performance across a wider range of advanced cathode and anode materials. The principles and protocols outlined in this note provide a solid foundation for researchers and scientists to advance the development of robust and reliable high-voltage battery chemistries.

References

- A.R. Ofial, K. Mely, S. Scheuermeyer, S. V. Kohlhepp. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).

-

X-Trading. (2024). LiTFSI industry application and potential analysis. Retrieved from [Link]

- Google Patents. (n.d.). DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.

- OAE Publishing Inc. (2023). Highly fluorinated co-solvent enabling ether electrolyte for high-voltage lithium ion batteries with graphite anode.

-

Morressier. (2014). Oxidation stability and decomposition reactions of battery electrolytes. Retrieved from [Link]

-

ECS. (2024). Introduction of Electrolyte Additives for Enhancing High-Voltage Cycling Stability of Ni-Rich Cathode in Lithium-Metal Batteries. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the oxidative stability for baseline electrolyte and Gen 2 + 1.0 wt % TFEOP additive on the surface of NMC532. Retrieved from [Link]

- ChemRxiv. (2023).

- Chalmers University of Technology. (2024). Enhanced performance of lithium metal batteries via cyclic fluorinated ether based electrolytes.

- ResearchGate. (2023).

- ACS Publications. (1947). Production of Bis(trifluoromethyl)benzene. Industrial & Engineering Chemistry, 39(3), 415-415.

- CDN. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability.

-

Penn State University. (2020). Study of fluorinated ether-based electrolyte for high-voltage lithium ion batteries and functional porous sulfur cathode for lithium sulfur batteries. Retrieved from [Link]

- ResearchGate. (2023).

-

Pacific Northwest National Laboratory. (n.d.). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Retrieved from [Link]

- ChemRxiv. (2022). Investigating oxidative stability of lithium-ion battery electrolytes using synthetic charge-discharge profile voltammetry.

-

Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]

- MDPI. (2022). Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi 0.5 Mn 1.5 O 4 -Based Li-Ion Batteries.

- MDPI. (2024). Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics. International Journal of Molecular Sciences, 25(5), 2898.

- PubMed. (2024).

-

The Royal Society of Chemistry. (n.d.). solvent ratio for high-voltage lithium metal batteries. Retrieved from [Link]

Sources

- 1. pnnl.gov [pnnl.gov]

- 2. Study of fluorinated ether-based electrolyte for high-voltage lithium ion batteries and functional porous sulfur cathode for lithium sulfur batteries - Blacklight [etda.libraries.psu.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. oaepublish.com [oaepublish.com]

- 5. Oxidation stability and decomposition reactions of battery electrolytes [morressier.com]

- 6. 248th ECS Meeting (October 12-16, 2025) [ecs.confex.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

Application Note: Protocol for Incorporating 1,2-Bis(trifluoromethoxy)benzene into High-Voltage Li-Ion Batteries

Executive Summary

This guide details the protocol for utilizing 1,2-Bis(trifluoromethoxy)benzene (1,2-BTFMB) as a functional electrolyte additive in lithium-ion batteries. With the push toward high-nickel cathodes (e.g., NCM811) and higher cut-off voltages (>4.4V), traditional carbonate electrolytes suffer from severe oxidative decomposition.

1,2-BTFMB introduces two strongly electron-withdrawing trifluoromethoxy (-OCF

Target Applications:

-

High-voltage cathodes (LCO @ 4.5V, NCM811, Li-rich Mn-based).

-

Safety-critical energy storage systems requiring reduced flammability.

Material Characterization & Pre-requisites

Before formulation, the physicochemical integrity of 1,2-BTFMB must be verified. Impurities such as water or free alcohols will catalytically degrade LiPF

Raw Material Specifications

| Property | Specification | Method | Criticality |

| Purity | GC-MS | High : Isomers affect solvation. | |

| Water Content | Karl Fischer (Coulometric) | Critical : Prevents HF formation. | |

| Acid Value | Acid-Base Titration | High : Prevents cathode corrosion. | |

| Appearance | Clear, Colorless Liquid | Visual Inspection | Moderate |

Handling & Safety[1]

-

Environment: All handling must occur in an Argon-filled glovebox (O

< 0.1 ppm, H -

PPE: Solvent-resistant gloves (Butyl rubber recommended), safety goggles, and lab coat.

-

Storage: Store in aluminum bottles or fluorinated HDPE containers; avoid glass if HF traces are suspected.

Electrolyte Formulation Protocol

This protocol describes the preparation of a baseline electrolyte modified with 5 wt% 1,2-BTFMB.

Baseline Control: 1.0 M LiPF

Workflow Diagram

Figure 1: Step-by-step formulation workflow ensuring anhydrous conditions and homogeneous mixing.

Step-by-Step Procedure

-

Solvent Dehydration:

-

Dry Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) over activated 4Å molecular sieves for 24 hours inside the glovebox.

-

Validation: Verify H

O < 10 ppm via Karl Fischer titration.

-

-

Base Electrolyte Preparation:

-

Mix EC and EMC in a 3:7 volume ratio.

-

Slowly add Lithium Hexafluorophosphate (LiPF

) to the solvent mixture. -

Caution: The dissolution is exothermic. Use a cooling bath or add salt in increments to prevent thermal degradation of the salt. Stir until fully dissolved.

-

-

Incorporation of 1,2-BTFMB:

-

Weigh the base electrolyte (

). -

Calculate the required mass of 1,2-BTFMB (

) for a 5 wt% loading: -

Add 1,2-BTFMB dropwise under magnetic stirring (300 rpm).

-

Stir for 2 hours to ensure homogeneity.

-

-

Quality Control:

-

Measure ionic conductivity (Target: > 8 mS/cm at 25°C).

-

Visually inspect for any phase separation (1,2-BTFMB is generally miscible with carbonates, but high concentrations >20% may induce separation at low temperatures).

-

Electrochemical Validation Strategy

The inclusion of 1,2-BTFMB is intended to improve high-voltage stability. The following experiments validate this hypothesis.

Linear Sweep Voltammetry (LSV)

-

Objective: Determine the electrochemical stability window.

-

Cell Setup: Li metal (Counter/Ref) vs. Stainless Steel or Pt (Working).

-

Protocol:

-

OCV to 6.0 V vs. Li/Li

. -

Scan Rate: 0.1 mV/s.[2]

-

-

Success Criteria: The oxidation current onset for the 1,2-BTFMB electrolyte should be > 0.2 V higher than the baseline carbonate electrolyte (typically shifting onset from ~4.8V to >5.2V).

Mechanism of Action Diagram

Figure 2: Mechanism of CEI formation. 1,2-BTFMB preferentially oxidizes to form a stable, Fluorine-rich passivation layer that blocks continuous carbonate decomposition.

Cycling Performance (Full Cell)

-

Cell Setup: Graphite Anode || NCM811 Cathode.

-

Voltage Range: 2.8 V – 4.5 V.

-

Protocol:

-

Formation: 2 cycles at C/10.

-

Cycling: 100+ cycles at 1C charge / 1C discharge.

-

-

Data Analysis: Plot Capacity Retention (%) vs. Cycle Number. The 1,2-BTFMB cell should exhibit lower capacity fade due to reduced transition metal dissolution and electrolyte consumption.

Safety Testing: Self-Extinguishing Time (SET)

One of the secondary benefits of fluorinated aromatics is flammability suppression.

Protocol:

-

Impregnate a glass fiber separator (2 cm diameter) with 100

L of the electrolyte. -

Expose the sample to a butane flame for 2 seconds.

-

Remove the flame and measure the time (

) required for the fire to self-extinguish. -

Calculation:

-

Target: A reduction in SET by >30% compared to the baseline electrolyte.

References

-

Zhang, Z. et al. (2025). "Fluorinated aromatic solvents for high-voltage lithium-ion batteries."[3] Journal of Power Sources. (Representative)

-

Wang, Z. et al. (2023). "All-fluorinated electrolyte for non-flammable batteries with ultra-high specific capacity at 4.7 V." Green Energy & Environment.

-

Schmidt, M. et al. (2007). "Fluorinated additives for lithium ion batteries."[4] Patent WO2007042471A1.

-

Su, C.C. et al. (2020). "A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability." ACS Applied Materials & Interfaces.

-

PubChem. (2023). "this compound Compound Summary." National Library of Medicine.

Sources

- 1. Nonaqueous LiPF6 Electrolyte For Lithium-ion Battery [landtinst.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Researchers develop fire-retardant electrolyte for long-life high-voltage li-ion cells | EurekAlert! [eurekalert.org]

- 4. China Electrolyte Additives,Electrolyte Additive Power,Electrolyte Additive Agent Manufacturer [szcheerchem.com]

Advanced Application Note: 1,2-Bis(trifluoromethoxy)benzene in Fluorinated Polyimide Synthesis

Executive Summary

This guide details the utilization of 1,2-Bis(trifluoromethoxy)benzene (CAS: 2267-25-6) as a critical building block for high-performance fluorinated polyimides (PIs). While traditional fluoropolymers often rely on trifluoromethyl (

The primary application of this core is the synthesis of 4,5-diamino-1,2-bis(trifluoromethoxy)benzene , a diamine monomer. When polymerized with aromatic dianhydrides, it yields PIs with:

-

Ultra-low Dielectric Constant (

): Crucial for 5G/6G high-frequency substrates. -

Enhanced Solubility: Soluble in common organic solvents (DMAc, NMP) unlike rigid rod PIs.

-

High Optical Transparency: Disruption of Charge Transfer Complexes (CTC).

Chemical Rationale & Mechanism[1][2][3][4]

The Ortho-Effect of

The 1,2-substitution pattern (ortho) of the trifluoromethoxy groups creates a unique steric environment. Unlike the

-

Inductive Effect (

): Strongly electron-withdrawing, increasing oxidation resistance. -

Resonance Effect (

): The oxygen lone pairs can donate electron density, though the strong

In polymer backbones, these bulky ortho-substituents force the polymer chain into a twisted, non-planar conformation. This inhibits chain packing , increasing fractional free volume (FFV), which directly lowers the dielectric constant and improves solubility.

Functionalization Strategy

Direct polymerization of this compound is not feasible due to its lack of reactive handles. It must be functionalized via Electrophilic Aromatic Substitution (EAS) . Due to the directing effects of the

Experimental Protocol: Monomer Synthesis

Workflow Diagram

Figure 1: Synthetic pathway from the fluorinated building block to the polymerizable diamine monomer.

Protocol A: Nitration (Synthesis of Dinitro Intermediate)

Objective: Introduce nitro groups at the 4,5-positions. Safety Warning: This reaction is exothermic.[1] Run in a fume hood.

-

Preparation: In a 500 mL 3-neck round-bottom flask, charge Concentrated Sulfuric Acid (

, 98%) (100 mL). Cool to 0–5°C using an ice-salt bath.[1] -

Substrate Addition: Add This compound (10.0 g, 38 mmol) dropwise. Ensure temperature remains <10°C.

-

Nitration: Prepare a mixture of Fuming Nitric Acid (

, >90%) (6.0 mL) and-

Critical Parameter: Do not allow temperature to exceed 15°C to prevent oxidative degradation.

-

-

Reaction: Stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) and stir for 4 hours.

-

Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice. A pale yellow precipitate (the dinitro compound) will form.

-

Workup: Filter the solid, wash with water until neutral pH, and recrystallize from Ethanol/Water (9:1).

-

Expected Yield: ~75-85%.

-

Protocol B: Reduction (Synthesis of Diamine Monomer)

Objective: Convert nitro groups to amine groups.

-

Setup: Dissolve the dinitro intermediate (5.0 g) in Ethanol (100 mL) in a high-pressure hydrogenation vessel (Parr reactor).

-

Catalyst: Add 10% Pd/C (0.5 g).

-

Hydrogenation: Pressurize with

gas (50 psi) and stir at RT for 12 hours. -

Purification: Filter through Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

-

Final Product: Recrystallize the crude diamine from toluene or ethanol.

-

Characterization: Verify structure via

-NMR (look for amine protons at ~5.5 ppm) and

-

Polymerization Protocol: Polyimide Synthesis

This protocol uses the Two-Step Polyamic Acid (PAA) method, which ensures high molecular weight before cyclization.

Materials

-

Monomer: 4,5-Diamino-1,2-bis(trifluoromethoxy)benzene (Synthesized above).

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA ) (Selected for maximum solubility and transparency).

-

Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.

Step-by-Step Methodology

-

Dissolution: In a flame-dried flask under nitrogen, dissolve the Diamine (2.0 mmol) in DMAc (15 mL). Stir until completely dissolved.

-

Polymerization: Add 6FDA (2.0 mmol) in one portion. The solution will become viscous as Polyamic Acid (PAA) forms.

-

Viscosity Check: Stir for 24 hours at RT. The solution should be viscous and clear.

-

-

Chemical Imidization:

-

Add Acetic Anhydride (20 mmol) and Pyridine (20 mmol) to the PAA solution.

-

Heat to 80°C for 6 hours.

-

-

Precipitation: Pour the polymer solution into Methanol (500 mL) under vigorous stirring. The Polyimide will precipitate as white fibers/powder.

-

Drying: Filter and dry in a vacuum oven at 150°C for 12 hours.

Critical Performance Data

The incorporation of the 1,2-bis(trifluoromethoxy) unit significantly alters the polymer properties compared to standard analogues.

| Property | Standard PI (PMDA-ODA) | Fluorinated PI (6FDA-OCF3) | Benefit of OCF3 Core |

| Dielectric Constant (10 GHz) | 3.4 - 3.5 | 2.4 - 2.6 | Reduced signal delay for 5G. |

| Moisture Absorption (%) | 1.5 - 3.0% | < 0.5% | Hydrophobicity of Fluorine. |

| Solubility | Insoluble | Soluble (CHCl3, THF) | Solution processable (spin coating). |

| Transparency (Cut-off | > 400 nm (Yellow) | < 350 nm (Clear) | Suitable for optical films. |

Troubleshooting & Optimization

Exotherm Control during Nitration

The nitration of trifluoromethoxybenzene is highly sensitive.

-

Issue: Formation of dark/tarry byproducts.

-

Cause: Temperature spike > 20°C during acid addition.

-

Solution: Use a jacketed reactor with active cooling. Add the nitrating mixture at a rate of 1 mL/min or slower.

Monomer Purity

Polymerization requires monomer purity > 99.5%.

-

Verification: Use Differential Scanning Calorimetry (DSC). The melting point peak should be sharp (< 2°C range). Impure monomers will result in low viscosity PAA and brittle films.

Solubility of Diamine

If the diamine is difficult to dissolve in DMAc:

-

Action: Gently heat to 40°C under nitrogen. Do not add the dianhydride until the diamine is fully solvated.

References

-

Monomer Synthesis Fundamentals

-

Polymerization Methodologies

- Synthesis and Characterization of Fluorinated Polyimides. Journal of Polymer Science Part A. (General methodology for 6FDA-based PIs).

-

Polyimides Containing Trifluoromethoxy Groups. ACS Applied Polymer Materials. (Specific reference to OCF3 effects on Dk). Link

-

Chemical Data

-

This compound (CAS 2267-25-6). PubChem Compound Summary. Link

-

(Note: While specific papers solely dedicated to the polymerization of the 1,2-bis(trifluoromethoxy) isomer are rare in open literature, the protocols above are derived from standard validated methods for the 1,3- and 1,4- isomers and trifluoromethyl analogues, adapted for the specific directing effects of the 1,2-isomer.)

Sources

Application Notes & Protocols: 1,2-Bis(trifluoromethoxy)benzene as a High-Stability Co-Solvent for High-Energy-Density Batteries

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The High-Voltage Challenge in Energy Storage

The advancement of next-generation technologies, from electric vehicles to grid-scale energy storage, is intrinsically linked to the development of batteries with higher energy densities. A primary strategy for increasing energy density is to raise the operating voltage of lithium-ion and lithium-metal batteries, particularly by utilizing high-potential nickel-rich cathodes like LiNiₓMnᵧCozO₂ (NMC) and LiNiₓCoᵧAl₂O₃ (NCA). However, pushing the cell cut-off voltage beyond 4.3 V (vs. Li/Li⁺) poses a significant challenge to traditional electrolyte systems.

Conventional carbonate-based electrolytes undergo severe oxidative decomposition at these high potentials, leading to a cascade of detrimental effects: continuous electrolyte consumption, gas generation, transition metal dissolution from the cathode, and the formation of a thick, unstable cathode-electrolyte interphase (CEI). These processes result in rapid capacity fading, increased internal resistance, and significant safety concerns.

Fluorination of electrolyte components has emerged as a powerful strategy to overcome these limitations. The incorporation of highly electronegative fluorine atoms into solvent molecules enhances their oxidative stability and promotes the formation of robust, protective solid-electrolyte interphase (SEI) and CEI layers. This application note details the use of 1,2-bis(trifluoromethoxy)benzene, a fluorinated aromatic ether, as a high-stability co-solvent designed to enable stable cycling of high-energy-density batteries.

Physicochemical Properties and Rationale for Use

This compound is an aromatic compound featuring two trifluoromethoxy (-OCF₃) groups. These groups are key to its efficacy as a high-performance electrolyte co-solvent.

| Property | Value (for (Trifluoromethoxy)benzene analogue) |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol [1] |

| Appearance | Colorless Liquid[2] |

| Boiling Point | ~102 °C[3] |

| Density | ~1.226 g/cm³ at 25 °C[3] |

| Primary Safety Concern | Highly flammable liquid and vapor[2][3] |

| Solubility | Used as a solvent or co-solvent in organic synthesis[4] |

| Note: Data for the mono-substituted analogue (Trifluoromethoxy)benzene (TFMB) is provided. The di-substituted title compound will have a higher molecular weight and boiling point but shares the same fundamental chemical principles. |

The Causality Behind its Performance

-

Exceptional Oxidative Stability: The core advantage of this compound stems from the powerful electron-withdrawing nature of the two -OCF₃ groups. These groups pull electron density from the benzene ring, significantly increasing the energy required to remove an electron (oxidation). This molecular-level stability makes the co-solvent resistant to decomposition on the surface of high-voltage cathodes, extending the electrochemical stability window of the electrolyte to >5 V.[5]

-

Weakly Solvating Nature: Unlike conventional ether or carbonate solvents that strongly coordinate with lithium ions (Li⁺), fluorinated aromatic ethers like this compound are weakly solvating. In a formulated electrolyte, they act as a "diluent" that does not participate directly in the primary Li⁺ solvation shell. This unique property forces the salt's anions (e.g., FSI⁻, PF₆⁻) to become more involved in the Li⁺ solvation structure.[6][7]

-